Cas no 588702-67-4 (4-(Trifluoromethyl)quinoline-2-carboxylic acid)

4-(Trifluoromethyl)quinoline-2-carboxylic acid is a fluorinated quinoline derivative with significant utility in pharmaceutical and agrochemical research. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate for the synthesis of bioactive compounds. Its carboxylic acid functionality allows for further derivatization, enabling the development of targeted molecules with improved binding affinity. This compound is particularly relevant in medicinal chemistry for designing enzyme inhibitors and receptor modulators due to its electron-withdrawing properties and structural versatility. High purity and consistent quality ensure reliable performance in synthetic applications, supporting advanced research in drug discovery and material science.
4-(Trifluoromethyl)quinoline-2-carboxylic acid structure
588702-67-4 structure
Product name:4-(Trifluoromethyl)quinoline-2-carboxylic acid
CAS No:588702-67-4
MF:C11H6NO2F3
MW:241.16604
MDL:MFCD06796588
CID:68438
PubChem ID:11085912

4-(Trifluoromethyl)quinoline-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Trifluoromethyl)quinoline-2-carboxylic acid
    • 2-Quinolinecarboxylic acid, 4-(trifluoromethyl)-
    • 4-Trifluoromethyl-quinoline-2-carboxylic acid
    • WT610
    • 4-Trifluoromethyl-quinoline-2-carboxylic acid ,97%
    • 4-(trifluoromethyl)quinoline-2-carboxylicAcid
    • AKOS015852757
    • 588702-67-4
    • A8304
    • BCP11814
    • AM85836
    • SB69269
    • AC-27354
    • 4-(Trifluoromethyl)-2-quinolinecarboxylic acid
    • J-513942
    • TS-03368
    • 4-Trifluoromethylquinoline-2-carboxylic acid
    • SCHEMBL23723083
    • MFCD06796588
    • FT-0645323
    • YGGNZDRZJWUYRO-UHFFFAOYSA-N
    • DTXSID00454721
    • DB-002545
    • MDL: MFCD06796588
    • Inchi: 1S/C11H6F3NO2/c12-11(13,14)7-5-9(10(16)17)15-8-4-2-1-3-6(7)8/h1-5H,(H,16,17)
    • InChI Key: YGGNZDRZJWUYRO-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(F)(F)F

Computed Properties

  • Exact Mass: 241.035063g/mol
  • Surface Charge: 0
  • XLogP3: 2.9
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 241.035063g/mol
  • Monoisotopic Mass: 241.035063g/mol
  • Topological Polar Surface Area: 50.2Ų
  • Heavy Atom Count: 17
  • Complexity: 306
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 241.17

Experimental Properties

  • Density: 1.481
  • Boiling Point: 351.61°C at 760 mmHg
  • Flash Point: 166.448°C
  • Refractive Index: 1.579
  • PSA: 50.19000
  • LogP: 2.95180

4-(Trifluoromethyl)quinoline-2-carboxylic acid Security Information

4-(Trifluoromethyl)quinoline-2-carboxylic acid Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(Trifluoromethyl)quinoline-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0984178-5g
4-(Trifluoromethyl)quinoline-2-carboxylic acid
588702-67-4 95%
5g
$1200 2024-08-02
abcr
AB169089-250 mg
4-Trifluoromethyl-quinoline-2-carboxylic acid; .
588702-67-4
250mg
€472.20 2023-05-08
eNovation Chemicals LLC
D520222-1g
4-trifluoroMethyl-quinoline-2-carboxylic acid
588702-67-4 97%
1g
$600 2024-05-24
Alichem
A189007645-5g
4-(Trifluoromethyl)quinoline-2-carboxylic acid
588702-67-4 97%
5g
$774.56 2023-09-01
Chemenu
CM129173-1g
4-(trifluoromethyl)quinoline-2-carboxylic acid
588702-67-4 97%
1g
$*** 2023-05-30
Chemenu
CM129173-5g
4-(trifluoromethyl)quinoline-2-carboxylic acid
588702-67-4 97%
5g
$*** 2023-05-30
Fluorochem
040869-1g
4-Trifluoromethyl-quinoline-2-carboxylic acid
588702-67-4 95%
1g
£175.00 2022-03-01
SHENG KE LU SI SHENG WU JI SHU
sc-262177A-500mg
4-Trifluoromethyl-quinoline-2-carboxylic acid,
588702-67-4
500mg
¥2828.00 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1036788-100mg
4-(Trifluoromethyl)quinoline-2-carboxylic acid
588702-67-4 97%
100mg
¥1029.00 2024-05-07
eNovation Chemicals LLC
D520222-10g
4-trifluoroMethyl-quinoline-2-carboxylic acid
588702-67-4 97%
10g
$1580 2025-03-01

4-(Trifluoromethyl)quinoline-2-carboxylic acid Related Literature

Additional information on 4-(Trifluoromethyl)quinoline-2-carboxylic acid

4-(Trifluoromethyl)quinoline-2-carboxylic acid (CAS No. 588702-67-4): A Versatile Building Block in Modern Organic Synthesis

In the realm of pharmaceutical intermediates and specialty chemicals, 4-(Trifluoromethyl)quinoline-2-carboxylic acid (CAS 588702-67-4) has emerged as a pivotal compound due to its unique structural features and reactivity. The presence of both a trifluoromethyl group and a carboxylic acid moiety on the quinoline scaffold makes this molecule a sought-after building block for drug discovery, agrochemical development, and materials science applications. Researchers frequently search for terms like "quinoline derivatives synthesis", "CF3-substituted heterocycles", and "carboxylic acid functionalization" when exploring applications of this compound.

The growing interest in fluorinated organic compounds stems from their enhanced metabolic stability and lipophilicity – properties highly valued in medicinal chemistry. As evidenced by recent PubMed and SciFinder search trends, queries such as "trifluoromethyl quinoline applications" and "588702-67-4 solubility data" have seen a 40% increase in the past two years. This CAS 588702-67-4 compound particularly shines in the development of kinase inhibitors and antimicrobial agents, where its ability to participate in both hydrogen bonding and hydrophobic interactions proves invaluable.

From a synthetic chemistry perspective, 4-(Trifluoromethyl)quinoline-2-carboxylic acid offers multiple sites for derivatization. The carboxylic acid group enables amide coupling reactions (a frequently searched technique: "quinoline-2-carboxylic acid amide formation"), while the electron-deficient quinoline ring undergoes selective substitutions. Laboratory protocols often focus on "588702-67-4 purification methods" and "trifluoromethylquinoline characterization", reflecting practical challenges in handling this intermediate.

The compound's physicochemical properties warrant special attention. With a molecular weight of 241.17 g/mol and predicted LogP of 2.1, 4-(Trifluoromethyl)quinoline-2-carboxylic acid exhibits ideal characteristics for drug-like molecules. Spectroscopy databases show high demand for "CAS 588702-67-4 NMR spectra" and "quinoline carboxylic acid IR peaks", indicating its widespread analytical use. The trifluoromethyl group's strong electron-withdrawing nature (a hot topic in "fluorine effects on heterocycles" discussions) significantly influences the compound's acidity and reactivity patterns.

Industrial applications of 588702-67-4 continue to expand, particularly in the development of advanced materials. Patent literature reveals growing interest in incorporating this quinoline derivative into OLED materials and liquid crystal compositions. Technical searches for "trifluoromethyl quinoline electronic properties" and "carboxyquinoline metal complexes" correlate with these emerging applications. The compound's thermal stability (up to 250°C by TGA analysis) makes it suitable for high-performance material formulations.

Environmental and regulatory aspects of 4-(Trifluoromethyl)quinoline-2-carboxylic acid production have gained attention, with queries like "588702-67-4 green synthesis" and "quinoline derivatives biodegradability" appearing in recent scientific literature. Modern synthetic approaches emphasize atom economy and reduced halogenated solvent use when preparing this intermediate. The compound's low ecotoxicity profile (as indicated by Daphnia magna testing) positions it favorably compared to other fluorinated aromatics.

Quality control specifications for CAS 588702-67-4 typically require ≥98% purity by HPLC, with particular attention to residual solvent levels. Analytical method development for this compound frequently addresses "trifluoromethylquinoline HPLC separation" and "carboxyquinoline quantification" challenges. The pharmaceutical industry's stringent requirements have driven improvements in crystallization techniques for this material, as seen in patents describing "588702-67-4 polymorph control".

Looking forward, 4-(Trifluoromethyl)quinoline-2-carboxylic acid is poised to play an expanding role in cutting-edge research. The compound's utility in PROTAC design (a rapidly growing field) and its potential in covalent inhibitor development (search terms: "quinoline warheads for covalent drugs") represent exciting frontiers. As synthetic methodologies advance, particularly in "late-stage fluorination techniques", access to this valuable building block will likely become more efficient and sustainable.

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(CAS:588702-67-4)4-(Trifluoromethyl)quinoline-2-carboxylic acid
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